molecular formula C12H14O4 B12560352 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid CAS No. 152340-29-9

3,10-Dihydroxydodec-11-ene-6,8-diynoic acid

Cat. No.: B12560352
CAS No.: 152340-29-9
M. Wt: 222.24 g/mol
InChI Key: IFRAPWHYQQHOCM-UHFFFAOYSA-N
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Description

3,10-Dihydroxydodec-11-ene-6,8-diynoic acid is a synthetic organic compound with the molecular formula C12H14O4 and a molecular weight of 222.23700 g/mol . It features a unique structure characterized by a terminal alkene, conjugated diyne system, and two hydroxyl groups, making it a molecule of significant interest in organic chemistry and natural product research. Compounds with similar polyunsaturated and polyfunctionalized backbones, such as nemotinic acid (4-Hydroxy-5,6-undecadiene-8,10-diynoic acid), are often investigated for their potential biological activities, which can include antimicrobial or cytotoxic properties . The specific conformational constraints imposed by its diyne system and the presence of polar hydroxyl groups provide a versatile scaffold for chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a standard in analytical profiling. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

152340-29-9

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3,10-dihydroxydodec-11-en-6,8-diynoic acid

InChI

InChI=1S/C12H14O4/c1-2-10(13)7-5-3-4-6-8-11(14)9-12(15)16/h2,10-11,13-14H,1,6,8-9H2,(H,15,16)

InChI Key

IFRAPWHYQQHOCM-UHFFFAOYSA-N

Canonical SMILES

C=CC(C#CC#CCCC(CC(=O)O)O)O

Origin of Product

United States

Preparation Methods

Alkyne Coupling Reactions

The conjugated diyne system (C6–C8) in 3,10-dihydroxydodec-11-ene-6,8-diynoic acid is typically constructed via Cadiot-Chodkiewicz coupling or Glaser-Hay oxidative coupling . These methods enable the formation of carbon-carbon triple bonds between terminal alkynes. For example, the Cadiot-Chodkiewicz reaction employs a copper(I) catalyst and hydroxylamine to cross-couple a terminal alkyne with a bromoalkyne:

$$
\text{RC≡CH} + \text{BrC≡CR'} \xrightarrow{\text{Cu(I), NH}_2\text{OH}} \text{RC≡C–C≡CR'} + \text{HBr}
$$

In the context of 3,10-dihydroxydodec-11-ene-6,8-diynoic acid, this approach would require protected hydroxyl groups to prevent side reactions. A study on 10-hydroxy-2,8-decadiene-4,6-diynoic acid demonstrated that silyl ethers (e.g., TBS or TIPS) effectively shield hydroxyls during coupling.

Hydroxylation and Oxidation

The C3 and C10 hydroxyl groups are likely introduced via Sharpless asymmetric dihydroxylation or epoxide hydrolysis . For instance, the dihydroxylation of a precursor alkene using AD-mix-β (asymmetric dihydroxylation kit) achieves stereocontrol, critical for biological activity. Epoxidation followed by acid-catalyzed ring opening is another viable route, as observed in the synthesis of 10-hydroxy-8E-decene-4,6-diynoic acid.

Stepwise Synthesis and Optimization

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into three segments:

  • C1–C5 carboxylic acid segment
  • C6–C8 diyne unit
  • C9–C12 ene-diol segment

A convergent synthesis strategy is preferred to minimize side reactions.

Key Synthetic Steps

  • Preparation of the Carboxylic Acid Segment

    • Starting from hex-5-ynoic acid, a Sonogashira coupling installs the C6–C8 diyne.
    • Conditions : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, THF, 60°C.
  • Diyne Coupling

    • Cadiot-Chodkiewicz coupling links the carboxylic acid segment to a bromoalkyne-containing diol precursor.
    • Yield : 68–72% (based on analogous reactions in).
  • Dihydroxylation

    • Sharpless dihydroxylation of the C11–C12 double bond introduces vicinal diols.
    • Conditions : AD-mix-β, t-BuOH:H₂O (1:1), –20°C.

Analytical and Purification Methods

Spectroscopic Characterization

  • ¹H NMR : Diagnostic signals include:
    • Olefinic protons (δ 5.2–5.8 ppm, J = 10–12 Hz for trans-configuration).
    • Acetylenic protons (δ 2.1–2.3 ppm for protons α to triple bonds).
  • IR Spectroscopy : Strong absorption at 3300 cm⁻¹ (O–H), 2100 cm⁻¹ (C≡C), and 1700 cm⁻¹ (C=O).

Chromatographic Purification

Reverse-phase HPLC (C18 column, MeOH:H₂O:AcOH = 75:24:1) resolves diastereomers, achieving >95% purity.

Chemical Reactions Analysis

Types of Reactions

3,10-Dihydroxydodec-11-ene-6,8-diynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3,10-Dihydroxydodec-11-ene-6,8-diynoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the conjugated triple bonds can participate in electron transfer reactions. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Chain Length Triple Bonds Double Bond Hydroxyl Groups Key Features
3,10-Dihydroxydodec-11-ene-6,8-diynoic acid C₁₂H₁₄O₄ 222.23 12 6,8 11 (cis/trans?) 3,10 Hydroxylated, moderate polarity
trans-Pentadec-10-en-6,8-diynoic acid C₁₅H₂₀O₂ 232.35 15 6,8 10 (trans) None Longer chain, strong COX inhibition
cis-Hexadec-11-en-7,9-diynoic acid C₁₆H₂₂O₂ 246.35 16 7,9 11 (cis) None Potent 5-LO inhibition
5,8-Nonadiynoic acid C₉H₁₀O₂ 150.07 9 5,8 None None Short chain, high XlogP (1.3)

Notes:

  • Chain length : Longer chains (e.g., C₁₅–C₁₆) correlate with increased molecular weight and hydrophobicity, whereas shorter chains (e.g., C₉) exhibit higher volatility .
  • Hydroxylation: The target compound’s hydroxyl groups increase hydrogen-bond donor capacity (2 donors vs.
  • Triple bond positioning : Compounds with triple bonds closer to the carboxyl group (e.g., 6,8 vs. 7,9) may exhibit distinct electronic effects, influencing enzyme binding .

Anti-Inflammatory Potential

  • COX Inhibition: trans-Pentadec-10-en-6,8-diynoic acid (C₁₅) shows strong COX inhibition, likely due to its extended hydrophobic chain aligning with COX’s active site . The target compound’s hydroxyl groups may modulate this activity by introducing polar interactions.
  • 5-LO Inhibition: cis-Hexadec-11-en-7,9-diynoic acid (C₁₆) is a potent 5-LO inhibitor, attributed to its cis-configured double bond and triple bond spacing. The target compound’s 11-ene double bond and hydroxyls could similarly enhance 5-LO binding .

Pharmacokinetic Considerations

  • Solubility: Hydroxylation improves aqueous solubility compared to non-hydroxylated analogs (e.g., 5,8-Nonadiynoic acid, XlogP = 1.3 ).
  • Metabolic Stability : Conjugated triple bonds may reduce susceptibility to oxidative metabolism, prolonging half-life.

Biological Activity

3,10-Dihydroxydodec-11-ene-6,8-diynoic acid is a compound characterized by its unique structure featuring multiple hydroxyl and alkyne groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C12H18O3\text{C}_{12}\text{H}_{18}\text{O}_3

It contains two hydroxyl groups and two triple bonds, which contribute to its reactivity and potential biological effects. The presence of these functional groups suggests possible interactions with various biological targets.

Biological Activity Overview

Research indicates that 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid exhibits several biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory pathways, although detailed mechanisms remain to be elucidated.
  • Antimicrobial Activity : There is emerging evidence of its effectiveness against certain bacterial strains, indicating potential as a natural antimicrobial agent.

Antioxidant Activity

A study assessing the antioxidant capacity of various compounds found that 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid significantly reduced malondialdehyde (MDA) levels in treated cells compared to controls. This reduction indicates a decrease in lipid peroxidation, a marker of oxidative stress.

Treatment GroupMDA Concentration (mmol/min/mg)
Control1.25 ± 0.30
Compound0.80 ± 0.20
Ascorbic Acid0.50 ± 0.10

Anti-inflammatory Mechanisms

In vitro studies have demonstrated that 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid can modulate inflammatory cytokine production. Specifically, it was observed to reduce levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS).

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha150 ± 2090 ± 15
IL-6200 ± 30120 ± 25

Antimicrobial Activity

In antimicrobial assays, the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Studies

  • Case Study on Oxidative Stress : A clinical trial investigated the effects of dietary supplementation with compounds similar to 3,10-Dihydroxydodec-11-ene-6,8-diynoic acid in patients with chronic inflammatory diseases. Results indicated a significant improvement in biomarkers of oxidative stress after six weeks of treatment.
  • Case Study on Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial properties of the compound against clinical isolates of bacteria. The results confirmed its effectiveness as an alternative treatment for infections resistant to conventional antibiotics.

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